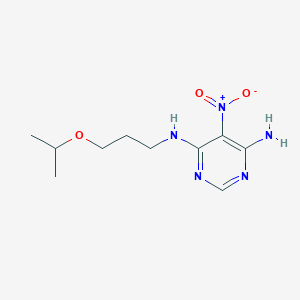
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine
描述
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ATR (ataxia telangiectasia and Rad3-related protein kinase). ATR plays a crucial role in the DNA damage response pathway, which is responsible for detecting DNA damage and initiating repair mechanisms. AZD6738 has shown potential as an anti-cancer agent, as it can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
作用机制
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine targets the ATR pathway, which is responsible for detecting DNA damage and initiating repair mechanisms. Inhibition of the ATR pathway by N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine leads to an accumulation of DNA damage, which sensitizes cancer cells to DNA-damaging agents. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine also inhibits the replication stress response, which is another mechanism by which cancer cells can survive under conditions of DNA damage.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been shown to have a potent inhibitory effect on the ATR pathway, both in vitro and in vivo. In preclinical studies, N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
实验室实验的优点和局限性
One advantage of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine as a research tool is its specificity for the ATR pathway. This allows researchers to selectively target this pathway and study its role in DNA damage response. However, one limitation of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine in lab experiments requires careful consideration of dosage and timing, as well as potential interactions with other experimental conditions.
未来方向
There are several potential future directions for the research and development of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine. One area of interest is the combination of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine with other anti-cancer agents, such as immunotherapy and targeted therapies. Another area of interest is the development of biomarkers to predict response to N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine, which could improve patient selection and treatment outcomes. Finally, further studies are needed to fully understand the mechanism of action of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine and its potential role in DNA damage response.
科学研究应用
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been extensively studied for its potential as an anti-cancer agent. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the ATR pathway. This sensitization effect has been observed in several types of cancer, including ovarian, breast, lung, and colon cancer. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has also been shown to have a synergistic effect when combined with other anti-cancer agents, such as PARP inhibitors and CHK1 inhibitors.
属性
IUPAC Name |
5-nitro-4-N-(3-propan-2-yloxypropyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-7(2)18-5-3-4-12-10-8(15(16)17)9(11)13-6-14-10/h6-7H,3-5H2,1-2H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDGRALEWDPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[3-(propan-2-yloxy)propyl]pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4136027.png)
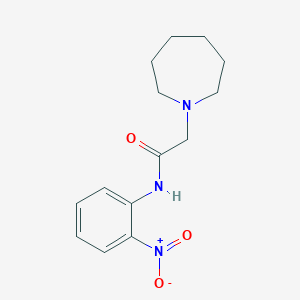
amino]phenol](/img/structure/B4136051.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4136063.png)
![2-(4-bromophenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4136069.png)
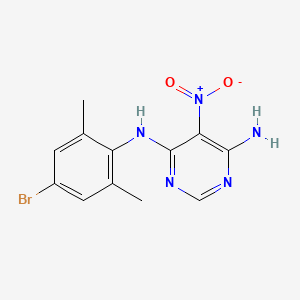
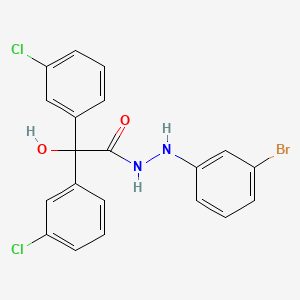
![2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4136087.png)
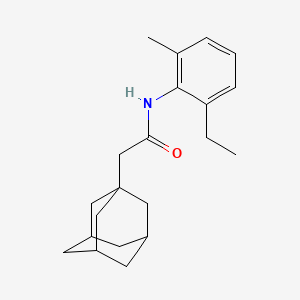
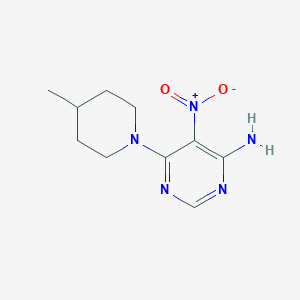
![10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4136136.png)
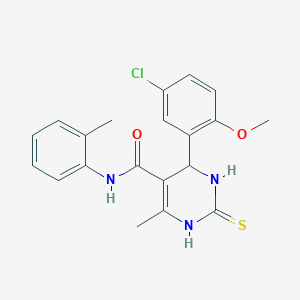
![4,10-diallyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4136144.png)
![N-(3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4136150.png)